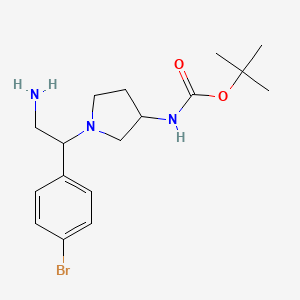
3-Chloro-5-methylpyrazin-2(1H)-one
Overview
Description
The compound 3-Chloro-5-methylpyrazin-2(1H)-one is a derivative of pyrazinone, which is a class of organic compounds characterized by a pyrazine ring substituted with a ketone group. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, providing insights into the chemical behavior and properties that could be extrapolated to 3-Chloro-5-methylpyrazin-2(1H)-one.
Synthesis Analysis
The synthesis of pyrazinone derivatives often involves the formation of the pyrazine ring followed by functionalization at various positions. For instance, the synthesis of related compounds such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves chlorination and aminization steps starting from a pyrazolo[1,5-a]pyrimidine precursor . Similarly, the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform leads to fluorinated analogs of tris(pyrazol-1-yl)methane, indicating the reactivity of methylpyrazoles with halogenated reagents .
Molecular Structure Analysis
The molecular structure of pyrazinone derivatives has been extensively studied using X-ray diffraction and computational methods such as Density Functional Theory (DFT). For example, the structure of 1,2-dihydro-3-methylpyrazole-5-one was determined by X-ray crystal structural analysis, revealing a monoclinic space group and specific geometric parameters . These studies provide a detailed understanding of the molecular geometry, which is crucial for predicting the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Pyrazinone derivatives participate in various chemical reactions, often influenced by the substituents on the pyrazine ring. The interaction between mercury(II) salts and 3-methylpyrazoline-5-one, for example, results in novel organomercury derivatives, indicating the potential for heavy metal coordination . The reactivity of these compounds can be further understood by studying their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into their chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazinone derivatives are closely related to their molecular structure. The vibrational spectra, as studied using ab initio Hartree-Fock and DFT methods, provide information on the stability and conformational preferences of these molecules . Additionally, the acid-base properties and tautomeric stability of pyrazolones have been estimated using nonempirical calculations, which are important for understanding their behavior in different environments . The crystal structure analysis also contributes to the knowledge of intermolecular interactions, such as hydrogen bonding and π-π stacking, which affect the compound's solid-state properties .
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Tele-Nucleophilic Substitution of Hydrogen
A study demonstrated the synthesis of functionalized pyrazin-2(1H)-ones, including 3-Chloro-5-methylpyrazin-2(1H)-one derivatives, via tele-nucleophilic substitution of hydrogen using Grignard reactants and electrophiles. This method enables access to various difunctionalized pyrazin-2(1H)-ones (Mampuys et al., 2019).
Synthesis of Halopyrazole Derivatives
The preparation of novel halopyrazole derivatives, including chloro derivatives of methylpyrazine, was reported. These derivatives exhibit significant antimicrobial activities, highlighting their potential in pharmaceutical applications (Siddiqui et al., 2013).
Bioactivity and Pharmaceutical Applications
Antimicrobial Activity
A study on the synthesis and antimicrobial evaluation of novel halopyrazole derivatives, including chloro derivatives of methylpyrazine, found that these compounds show good antibacterial and antifungal activities (Siddiqui et al., 2013).
Enzymatic Halogenation
Research on enzymatic halogenation of pyrazoles and pyridine derivatives revealed that certain methylpyrazoles can be chlorinated to produce chloro derivatives in good yields. This enzymatic approach offers a green alternative to conventional chemical halogenation methods (Franssen et al., 1987).
Material Science Applications
- Metal-containing Ligands: A study explored metal-containing ligands for mixed-metal polymers. Specifically, Cu(II)-Ag(I) mixed-metal coordination polymers were generated from Cu(2-methylpyrazine-5-carboxylate)2(H2O) and silver(I) salts. This demonstrates the role of pyrazine derivatives in the development of novel coordination polymers (Dong et al., 2000).
properties
IUPAC Name |
3-chloro-5-methyl-1H-pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-2-7-5(9)4(6)8-3/h2H,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRWZIJMAGHJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856682 | |
| Record name | 3-Chloro-5-methylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methylpyrazin-2(1H)-one | |
CAS RN |
89283-33-0 | |
| Record name | 3-Chloro-5-methyl-2(1H)-pyrazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89283-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-methylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030285.png)









![(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid](/img/structure/B3030304.png)
